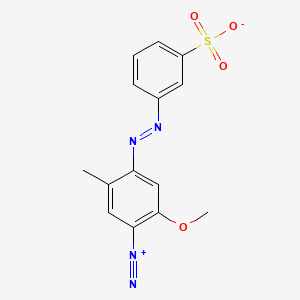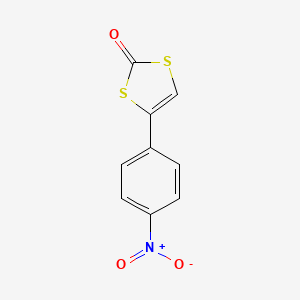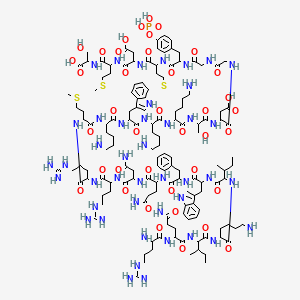
H-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-Ser-Asp-Gly-Gly-Tyr(PO3H2)-Met-Asp-Met-Ser-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
740 Y-P, also known as 740YPDGFR, is a cell-permeable phosphopeptide activator of phosphoinositide 3-kinases. This compound is known for its ability to bind with high affinity to the p85 subunit of the enzyme, thereby activating the phosphoinositide 3-kinase pathway. This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival .
准备方法
Synthetic Routes and Reaction Conditions
740 Y-P is synthesized through a series of peptide synthesis steps. The compound contains an amino acid sequence derived from the Antennapedia protein, which acts as a cell-penetrating sequence, followed by a sequence from the platelet-derived growth factor receptor that is recognized by the SH2 domain of phosphoinositide 3-kinases .
Industrial Production Methods
Industrial production of 740 Y-P involves solid-phase peptide synthesis, where the peptide is assembled step-by-step on a solid support. The process includes the coupling of protected amino acids, followed by deprotection and cleavage from the resin. The final product is purified using high-performance liquid chromatography to achieve high purity .
化学反应分析
Types of Reactions
740 Y-P primarily undergoes phosphorylation reactions due to its phosphopeptide nature. It can also participate in binding interactions with proteins containing SH2 domains .
Common Reagents and Conditions
Phosphorylation: The compound is phosphorylated using specific kinases under physiological conditions.
Binding Interactions: It binds to proteins containing SH2 domains, such as the p85 subunit of phosphoinositide 3-kinases, under cellular conditions.
Major Products Formed
The major product formed from the interaction of 740 Y-P with phosphoinositide 3-kinases is the activated enzyme complex, which subsequently triggers downstream signaling pathways involved in cell survival and proliferation .
科学研究应用
740 Y-P has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the activation of phosphoinositide 3-kinases and their downstream signaling pathways.
Biology: Employed in cell biology to investigate the role of phosphoinositide 3-kinases in cell growth, proliferation, and survival.
作用机制
740 Y-P exerts its effects by binding to the SH2 domains of the p85 subunit of phosphoinositide 3-kinases, leading to the activation of the enzyme. This activation triggers the phosphoinositide 3-kinase pathway, which involves the phosphorylation of downstream targets such as protein kinase B and mammalian target of rapamycin. These downstream targets play key roles in regulating cell growth, proliferation, and survival .
相似化合物的比较
Similar Compounds
Wortmannin: A potent inhibitor of phosphoinositide 3-kinases, used to study the inhibition of the pathway.
LY294002: Another inhibitor of phosphoinositide 3-kinases, commonly used in research to block the pathway.
Uniqueness of 740 Y-P
Unlike inhibitors such as Wortmannin and LY294002, 740 Y-P is an activator of phosphoinositide 3-kinases. This unique property makes it valuable for studying the activation and regulation of the phosphoinositide 3-kinase pathway, providing insights into the mechanisms of cell growth and survival .
属性
分子式 |
C141H222N43O39PS3 |
|---|---|
分子量 |
3270.7 g/mol |
IUPAC 名称 |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[1-[(1-carboxy-2-hydroxyethyl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C141H222N43O39PS3/c1-8-75(3)114(184-128(208)94(46-48-108(148)188)164-116(196)84(146)32-25-56-156-139(150)151)136(216)174-90(38-20-24-55-145)127(207)183-115(76(4)9-2)137(217)180-101(65-80-70-160-86-34-16-14-31-83(80)86)132(212)175-99(62-77-28-11-10-12-29-77)130(210)170-93(45-47-107(147)187)123(203)177-102(66-109(149)189)133(213)169-92(40-27-58-158-141(154)155)119(199)167-91(39-26-57-157-140(152)153)120(200)171-95(49-59-225-5)124(204)166-88(36-18-22-53-143)121(201)176-100(64-79-69-159-85-33-15-13-30-82(79)85)131(211)168-87(35-17-21-52-142)118(198)165-89(37-19-23-54-144)122(202)181-105(73-185)135(215)178-103(67-112(192)193)117(197)162-71-110(190)161-72-111(191)163-98(63-78-41-43-81(44-42-78)223-224(220,221)222)129(209)172-96(50-60-226-6)125(205)179-104(68-113(194)195)134(214)173-97(51-61-227-7)126(206)182-106(74-186)138(218)219/h10-16,28-31,33-34,41-44,69-70,75-76,84,87-106,114-115,159-160,185-186H,8-9,17-27,32,35-40,45-68,71-74,142-146H2,1-7H3,(H2,147,187)(H2,148,188)(H2,149,189)(H,161,190)(H,162,197)(H,163,191)(H,164,196)(H,165,198)(H,166,204)(H,167,199)(H,168,211)(H,169,213)(H,170,210)(H,171,200)(H,172,209)(H,173,214)(H,174,216)(H,175,212)(H,176,201)(H,177,203)(H,178,215)(H,179,205)(H,180,217)(H,181,202)(H,182,206)(H,183,207)(H,184,208)(H,192,193)(H,194,195)(H,218,219)(H4,150,151,156)(H4,152,153,157)(H4,154,155,158)(H2,220,221,222) |
InChI 键 |
XCGMILZGRGEWHL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC6=CC=C(C=C6)OP(=O)(O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


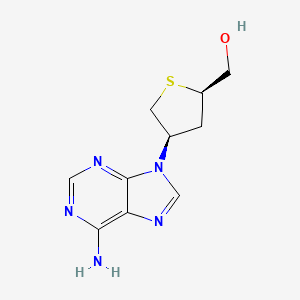
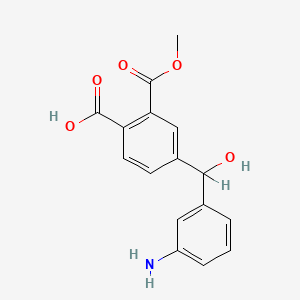
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)
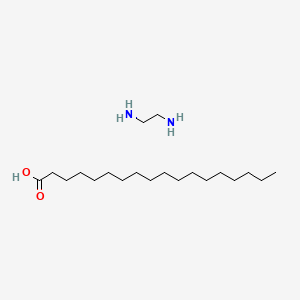
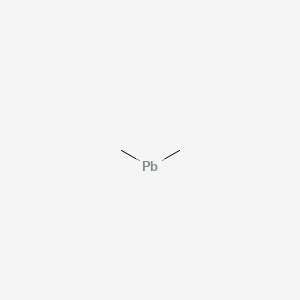

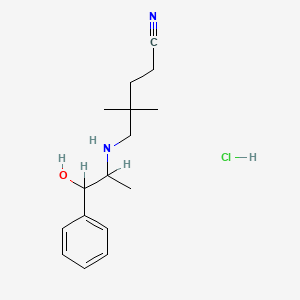
![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)
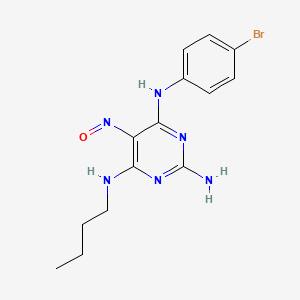
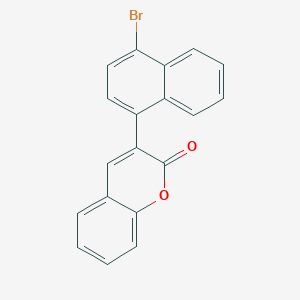
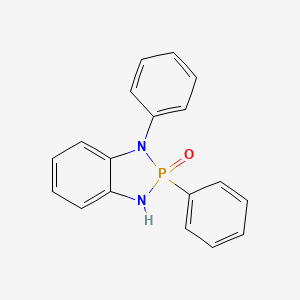
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
